

CAS 23504-03-2 discovery and history

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-isopropylbenzene-1,3-diol*

Cat. No.: *B108995*

[Get Quote](#)

An In-Depth Technical Guide to 2,4-Diamino-6-hydroxypyrimidine (DAHP): From Discovery to Application

Abstract

2,4-Diamino-6-hydroxypyrimidine (DAHP), a pyrimidine derivative, has carved a significant niche in biochemical and pharmacological research. Initially identified through its effects on microbial growth, its primary and most well-characterized role is as a selective inhibitor of GTP cyclohydrolase I (GCH1), the rate-limiting enzyme in the *de novo* biosynthesis of tetrahydrobiopterin (BH4). This guide provides a comprehensive overview of the discovery, history, and key technical aspects of DAHP, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis, mechanism of action, and its application in studying various physiological and pathological processes, particularly those involving nitric oxide and BH4-dependent pathways.

Historical Perspective and Discovery

The journey of 2,4-diamino-6-hydroxypyrimidine (CAS 56-06-4) begins not as a targeted enzyme inhibitor, but as a compound synthesized early in the exploration of pyrimidine chemistry. The foundational synthesis of this compound is a modification of the method developed by Traube.^[1] While the initial synthesis dates back to the early 20th century, its biological significance was not immediately apparent.

A pivotal moment in the history of DAHP was its identification as an inhibitor of the growth of the protozoan *Crithidia fasciculata*.^[2] This discovery marked the transition of DAHP from a chemical entity to a biologically active molecule of interest. Subsequent research elucidated

that its inhibitory effects were due to the blockade of pterin synthesis, a pathway essential for this organism. This early work laid the groundwork for its later characterization as a specific inhibitor of a key enzyme in this pathway.

Further investigations in mammalian systems solidified its role as a valuable research tool. Scientists studying the intricate signaling pathways involving nitric oxide (NO) found DAHP to be instrumental. By inhibiting the synthesis of tetrahydrobiopterin (BH4), a critical cofactor for nitric oxide synthases (NOS), DAHP allowed for the dissection of BH4-dependent and independent processes.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental for its effective application in research.

Property	Value	Source
CAS Number	56-06-4	[3] [5]
Molecular Formula	C4H6N4O	[5]
Molecular Weight	126.12 g/mol	[5]
Appearance	White to off-white crystalline powder	[5]
Melting Point	285-286 °C (with decomposition)	[5]
Solubility	Soluble in DMSO and methanol; sparingly soluble in water.	[5]

Synthesis

The synthesis of 2,4-diamino-6-hydroxypyrimidine is well-established and is a modification of the Traube pyrimidine synthesis.[\[1\]](#) The general principle involves the condensation of a guanidine salt with an ethyl cyanoacetate derivative in the presence of a base.

Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

This protocol is adapted from established methods.[\[1\]](#)[\[6\]](#)

Materials:

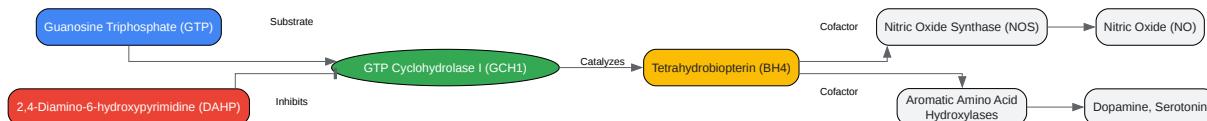
- Sodium metal
- Anhydrous ethanol
- Ethyl cyanoacetate
- Guanidine hydrochloride
- Glacial acetic acid
- Round-bottomed flask with reflux condenser and drying tube

Procedure:

- Prepare a solution of sodium ethoxide by dissolving sodium (1 g atom equivalent) in anhydrous ethanol in a round-bottomed flask fitted with a reflux condenser and a calcium chloride drying tube.
- After the sodium has completely dissolved, cool the solution and add ethyl cyanoacetate (1 mole equivalent).
- In a separate flask, prepare another solution of sodium ethoxide with the same volume and concentration.
- To the second sodium ethoxide solution, add guanidine hydrochloride (1.02 mole equivalents).
- Separate the resulting sodium chloride by filtration.
- Add the clear filtrate containing guanidine to the solution of ethyl sodiocyanacetate.

- Heat the mixture under reflux for 2 hours.
- Evaporate the mixture to dryness at atmospheric pressure.
- Dissolve the solid product in boiling water and acidify with glacial acetic acid.
- Upon cooling, yellow needles of 2,4-diamino-6-hydroxypyrimidine will separate.
- Collect the product by filtration, wash with cold water, and dry.

Expected Yield: 80-82%^[6]


Mechanism of Action: Inhibition of GTP Cyclohydrolase I

The primary and most significant biological activity of DAHP is its selective inhibition of GTP cyclohydrolase I (GCH1).^{[2][3][4][5]} GCH1 is the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4) from guanosine triphosphate (GTP).^{[2][3]}

BH4 is an essential cofactor for several key enzymes, including:

- Nitric Oxide Synthases (NOS): iNOS, eNOS, and nNOS all require BH4 for the production of nitric oxide.
- Aromatic Amino Acid Hydroxylases: Phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase, which are involved in the synthesis of neurotransmitters like dopamine and serotonin.

By inhibiting GCH1, DAHP effectively blocks the synthesis of BH4, leading to a rapid decrease in its intracellular levels.^{[2][3]} This makes DAHP a powerful tool for investigating the roles of BH4 in various cellular processes.

[Click to download full resolution via product page](#)

Caption: Inhibition of the BH4 synthesis pathway by DAHP.

Applications in Research and Drug Development

DAHP's specific mechanism of action has made it an invaluable tool in several areas of research.

Elucidating the Role of BH4 in Nitric Oxide Synthesis

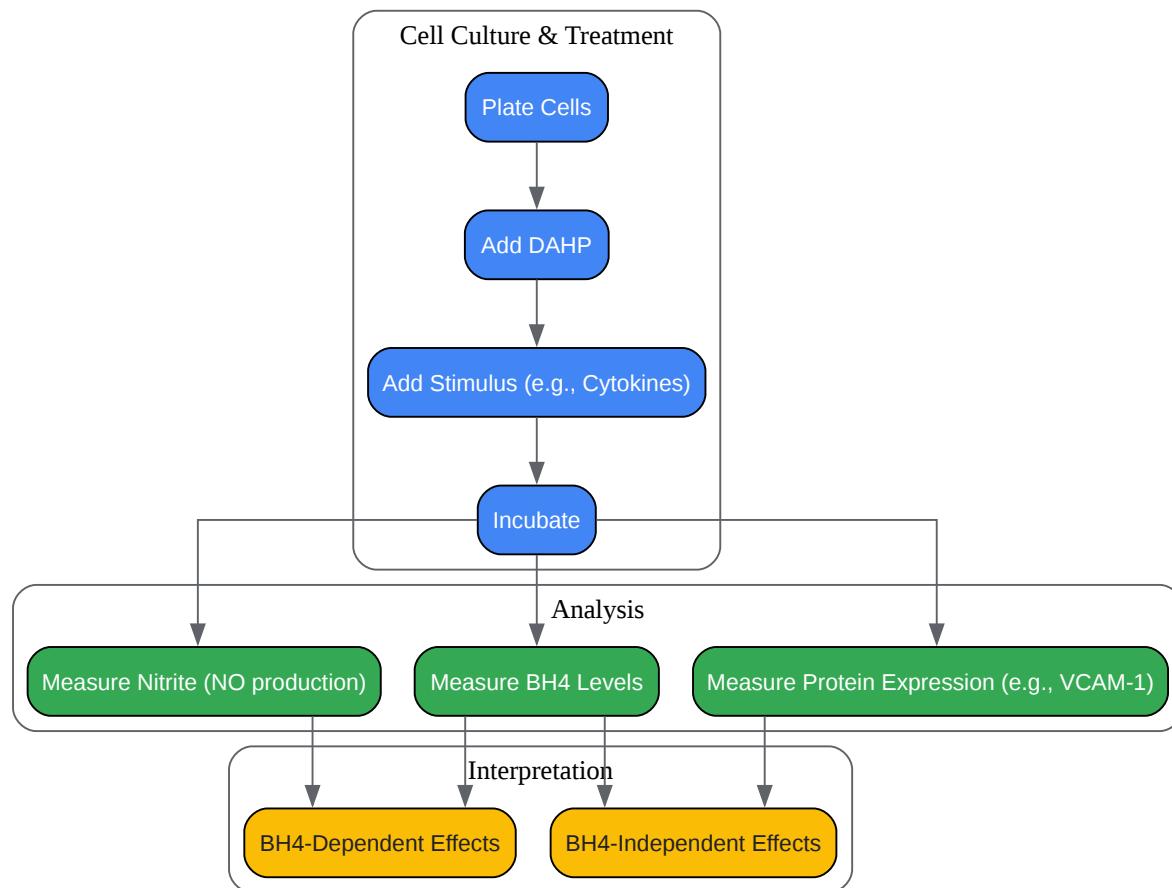
DAHP is widely used to study the dependence of nitric oxide production on de novo BH4 synthesis. For example, in cytokine-activated macrophages, DAHP has been shown to suppress nitric oxide production, and this effect can be reversed by the addition of sepiapterin, a substrate for the BH4 salvage pathway.^[7] This demonstrates the critical role of BH4 in NOS activity.

Experimental Protocol: Inhibition of NO Production in Macrophages

This protocol provides a general workflow for assessing the effect of DAHP on nitric oxide production in a macrophage cell line.

Materials:

- Macrophage cell line (e.g., RAW 264.7)
- Cell culture medium and supplements
- Lipopolysaccharide (LPS) and Interferon-gamma (IFN- γ)


- 2,4-Diamino-6-hydroxypyrimidine (DAHP)
- Sepiapterin
- Griess Reagent System for nitrite determination

Procedure:

- Plate macrophages at a suitable density and allow them to adhere overnight.
- Pre-treat the cells with varying concentrations of DAHP for 1-2 hours.
- For rescue experiments, add sepiapterin to the relevant wells.
- Stimulate the cells with LPS and IFN- γ to induce iNOS expression and NO production.
- Incubate for 24 hours.
- Collect the cell culture supernatant.
- Measure the concentration of nitrite, a stable metabolite of NO, using the Griess Reagent System according to the manufacturer's instructions.
- Quantify nitrite levels by comparing to a standard curve.

Investigating BH4-Independent Effects

Interestingly, some studies have revealed that DAHP may have biological effects that are independent of its BH4-lowering activity. For instance, in human umbilical vein endothelial cells (HUVEC), DAHP was found to suppress the cytokine-induced expression of vascular cell adhesion molecule 1 (VCAM-1) in a BH4-independent manner.^[8] This effect was attributed to the suppression of NF- κ B accumulation in the nucleus.^[8] This highlights the importance of careful experimental design and interpretation when using DAHP.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for studying DAHP effects.

Precursor for Chemical Synthesis

Beyond its role as a biological inhibitor, 2,4-diamino-6-hydroxypyrimidine serves as a versatile precursor in the synthesis of other molecules. It is a key starting material for the production of purine analogs and other substituted pyrimidines, some of which have been investigated for their potential as anticancer and antiviral agents.^{[9][10][11]} For example, it is a precursor in the

synthesis of 2,4-diamino-6-chloropyrimidine, an important intermediate for the production of Minoxidil.[12][13]

Conclusion and Future Directions

2,4-Diamino-6-hydroxypyrimidine has a rich history, evolving from a synthetically accessible heterocycle to a cornerstone tool in the study of BH4-dependent biological pathways. Its specificity as a GCH1 inhibitor has been instrumental in advancing our understanding of nitric oxide signaling, neurotransmitter synthesis, and inflammatory processes. While its primary utility lies in basic research, the potential for its derivatives in therapeutic applications continues to be an area of active investigation. The discovery of BH4-independent effects of DAHP also opens new avenues for research into its molecular interactions and potential off-target activities. As our understanding of the complexities of cellular signaling continues to grow, DAHP will undoubtedly remain a relevant and valuable compound in the arsenal of researchers and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,4-Diamino-6-hydroxypyrimidine (DAHP) suppresses cytokine-induced VCAM-1 expression on the cell surface of human umbilical vein endothelial cells in a BH(4)-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]
- 10. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities | MDPI [mdpi.com]
- 11. tsijournals.com [tsijournals.com]
- 12. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 13. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- To cite this document: BenchChem. [CAS 23504-03-2 discovery and history]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b108995#cas-23504-03-2-discovery-and-history>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com